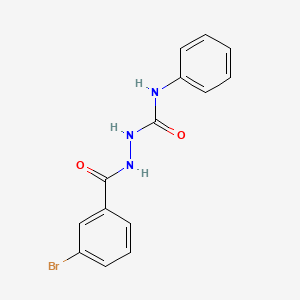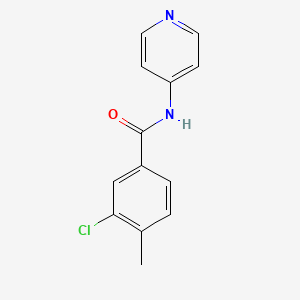
3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole, also known as DMNO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNO is a derivative of oxadiazole and is known for its unique structural features that make it a promising candidate for various applications.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth and differentiation. This compound has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotides.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole is its unique structural features, which make it a promising candidate for various applications. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of 3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole, including the development of more efficient synthesis methods, the investigation of its potential applications in drug delivery systems, and the study of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. This compound also has potential applications in the field of optoelectronics, and further research is needed to explore its potential in this area. Additionally, the development of more water-soluble derivatives of this compound could lead to its increased use in various applications.
合成法
3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzohydrazide with 2-methyl-3-nitrobenzoyl chloride in the presence of triethylamine. The resulting compound is then treated with phosphorus oxychloride to obtain this compound. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 2-methyl-3-nitrobenzoyl isothiocyanate in the presence of triethylamine, followed by the reaction with phosphorus oxychloride to obtain this compound.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an antibacterial agent, as it has shown activity against various bacterial strains.
In materials science, this compound has been studied for its potential use in organic electronics, as it has shown promising results as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in optoelectronic devices, such as solar cells and sensors.
In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water. This compound has also been studied for its potential use in the remediation of contaminated soil and water.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-10-12(5-4-6-13(10)20(21)22)17-18-16(19-25-17)11-7-8-14(23-2)15(9-11)24-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWKCVQMXPRNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)
![2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5768931.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)
![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)
![N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)

methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)
![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)


